molecular formula C7H11N3 B1321212 6-Isopropylpyrimidin-4-amine CAS No. 1159818-06-0

6-Isopropylpyrimidin-4-amine

Cat. No.: B1321212
CAS No.: 1159818-06-0
M. Wt: 137.18 g/mol
InChI Key: ZVKFQZPWQXBUOJ-UHFFFAOYSA-N
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Description

6-Isopropylpyrimidin-4-amine is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylpyrimidin-4-amine typically involves the reaction of isopropylamine with a pyrimidine precursor under controlled conditions. One common method includes the reaction of 2,4-dichloropyrimidine with isopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like methanol or ethanol at temperatures ranging from 25 to 30°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Isopropylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Isopropylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Isopropylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of various signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

  • 2-Isopropylpyrimidin-4-amine
  • 4-Isopropylpyrimidin-2-amine
  • 6-Methylpyrimidin-4-amine

Comparison: 6-Isopropylpyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for drug discovery and development .

Biological Activity

6-Isopropylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with an isopropyl group at the 6-position and an amine group at the 4-position. This structural configuration influences its biological interactions and activity.

Molecular Formula : C8_{8}H12_{12}N4_{4}

Molecular Weight : Approximately 168.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymatic pathways or modulate receptor activity, leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Inhibition of Nitric Oxide Production : Studies have shown that this compound can inhibit nitric oxide (NO) production in immune-activated cells, suggesting anti-inflammatory properties. The IC50_{50} values for related compounds have been reported as low as 2 μM, indicating potent activity against NO production .
  • Antimicrobial Properties : Compounds with similar pyrimidine structures have demonstrated antimicrobial effects, making them candidates for further exploration in treating infections .
  • Potential Anticancer Activity : Some studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation, although specific data on this compound is limited .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

Compound NameActivityIC50_{50} Value (μM)Notes
This compoundNO Inhibition2Potent anti-inflammatory effects
5-Fluoro-2-amino-4,6-dichloropyrimidineNO Inhibition<2Most effective in suppressing NO production
2-Amino-6-isopropylpyrimidin-4(3H)-oneAntimicrobialN/AExhibited broad-spectrum antimicrobial activity

Detailed Study Findings

  • In Vitro Assays : In vitro assays indicated that this compound derivatives effectively reduced NO production in mouse peritoneal cells stimulated with LPS and IFN-γ. The suppression was statistically significant, with a dose-dependent response observed .
  • Comparative Analysis : Comparative studies with other pyrimidine derivatives highlighted that structural modifications significantly affect biological activity. For instance, the introduction of halogen substituents at specific positions on the pyrimidine ring enhanced inhibitory potency against NO production .
  • Pharmacological Profiles : The pharmacological profiles of various derivatives suggest that the presence of an isopropyl group increases lipophilicity, which may enhance cellular uptake and bioactivity .

Properties

IUPAC Name

6-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5(2)6-3-7(8)10-4-9-6/h3-5H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKFQZPWQXBUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159818-06-0
Record name 6-(propan-2-yl)pyrimidin-4-amine
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